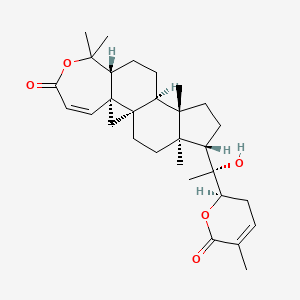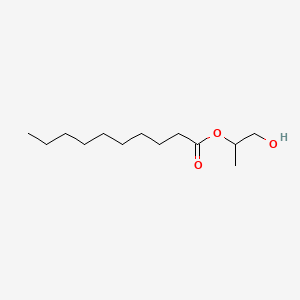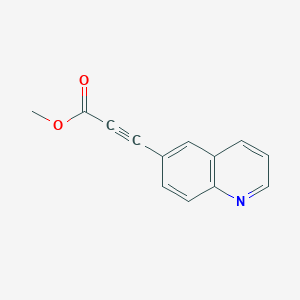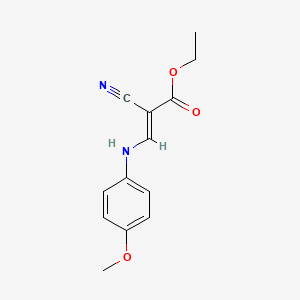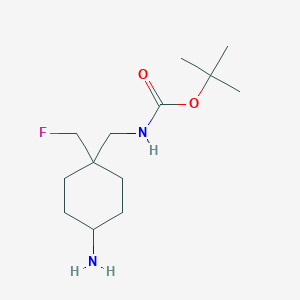
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with an amino group and a fluoromethyl group. The molecular formula of this compound is C13H25FN2O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluoromethyl group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the amino group: The amino group can be introduced through nucleophilic substitution reactions using amine precursors.
Formation of the carbamate group: The tert-butyl carbamate group can be formed by reacting the amino-substituted cyclohexyl compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar compounds .
化学反応の分析
Types of Reactions
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways . The fluoromethyl group may enhance the compound’s stability and reactivity by influencing electronic properties.
類似化合物との比較
Similar Compounds
tert-Butyl (trans-4-hydroxy-1-methylcyclohexyl)carbamate: Similar structure but with a hydroxy group instead of an amino group.
tert-Butyl (4-aminocyclohexyl)carbamate: Lacks the fluoromethyl group, making it less reactive in certain conditions.
Uniqueness
tert-Butyl ((4-amino-1-(fluoromethyl)cyclohexyl)methyl)carbamate is unique due to the presence of both an amino group and a fluoromethyl group on the cyclohexyl ring. This combination of functional groups provides distinct reactivity and stability, making it valuable for specific synthetic and research applications.
特性
分子式 |
C13H25FN2O2 |
|---|---|
分子量 |
260.35 g/mol |
IUPAC名 |
tert-butyl N-[[4-amino-1-(fluoromethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H25FN2O2/c1-12(2,3)18-11(17)16-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,15H2,1-3H3,(H,16,17) |
InChIキー |
IOOAZRHQWUUOCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCC(CC1)N)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


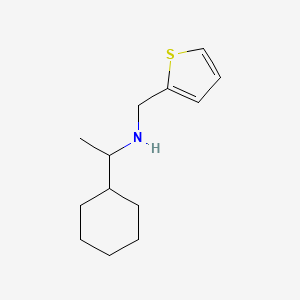
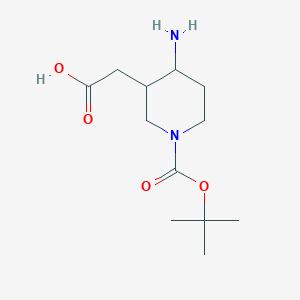
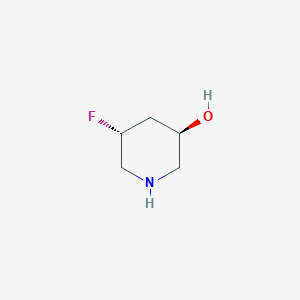
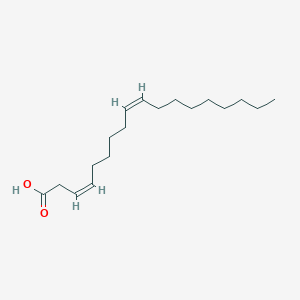
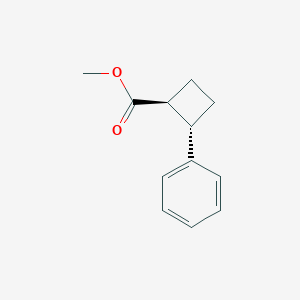

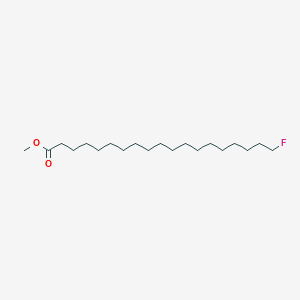

![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)

